2-Furyl(2-thienyl)methanone
Overview
Description
2-Furyl(2-thienyl)methanone is an organic compound with the molecular formula C₉H₆O₂S. It is a heterocyclic compound that contains both furan and thiophene rings, making it an interesting subject of study in organic chemistry.
Mechanism of Action
Target of Action
The compound has been studied for its electron spin resonance spectra, suggesting it may interact with electron pathways .
Mode of Action
2-Furyl(2-thienyl)methanone: has been prepared by electrochemical reduction in dimethylformamide, acetonitrile, and dimethyl sulphoxide . The electron spin resonance (ESR) spectrum of the compound has been interpreted in terms of the presence of both trans, trans - and cis, trans -conformers . .
Result of Action
The molecular and cellular effects of This compound The compound has been studied for its electron spin resonance spectra, which may suggest some level of interaction at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound has been prepared in different solvents such as dimethylformamide, acetonitrile, and dimethyl sulphoxide, suggesting that the solvent environment may play a role in its action .
Biochemical Analysis
Biochemical Properties
2-Furyl(2-thienyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain kinases, which are crucial for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These products can have different biochemical effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into different metabolites. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it can be transported into the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furyl(2-thienyl)methanone can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furyl(2-thienyl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Furyl(2-thienyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Materials Science: It is used in the development of organic semiconductors and conductive polymers, which have applications in electronic devices.
Biological Research: The compound is investigated for its potential as a bioactive molecule with various pharmacological properties.
Comparison with Similar Compounds
2-Furyl(2-thienyl)methanone can be compared with other similar compounds, such as:
2-Furyl(2-thienyl)methanol: This compound is a reduced form of this compound and exhibits different chemical properties and reactivity.
2-Furyl(2-thienyl)carboxylic acid: An oxidized derivative of this compound, this compound has distinct applications in organic synthesis and medicinal chemistry.
5-Nitro-2-Furyl(2-thienyl)methanone: This compound contains a nitro group, which enhances its antimicrobial activity and makes it a potent bioactive molecule.
The uniqueness of this compound lies in its balanced chemical properties, allowing it to participate in various reactions and applications while maintaining stability and reactivity .
Properties
IUPAC Name |
furan-2-yl(thiophen-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCJGKJDFRBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397185 | |
Record name | 2-Furyl(2-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20409-51-2 | |
Record name | 2-Furyl(2-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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